2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide

Lipophilicity Drug-likeness Triazole derivatives

2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide (molecular formula C12H15N5O2S; MW ≈ 309.4 g/mol) belongs to the 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide chemotype. This scaffold integrates a 1,2,4-triazole core, a 4-amino substituent, a 3-ethoxyphenyl group at position 5, and an acetamide moiety linked via a thioether bridge at position 3.

Molecular Formula C12H15N5O2S
Molecular Weight 293.35 g/mol
Cat. No. B12136760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide
Molecular FormulaC12H15N5O2S
Molecular Weight293.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)N
InChIInChI=1S/C12H15N5O2S/c1-2-19-9-5-3-4-8(6-9)11-15-16-12(17(11)14)20-7-10(13)18/h3-6H,2,7,14H2,1H3,(H2,13,18)
InChIKeyPPMDUKSWVPDBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide: Structural Class and Core Characteristics for Informed Procurement


2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide (molecular formula C12H15N5O2S; MW ≈ 309.4 g/mol) belongs to the 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide chemotype. This scaffold integrates a 1,2,4-triazole core, a 4-amino substituent, a 3-ethoxyphenyl group at position 5, and an acetamide moiety linked via a thioether bridge at position 3 [1]. The 3-ethoxy substituent on the phenyl ring introduces a moderate lipophilicity shift (precursor 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits a computed logP of approximately 2.54 [2]) and an additional H-bond acceptor site, distinguishing it from the unsubstituted phenyl analog. This compound is commercially available from multiple vendors, typically at ≥95% purity (CAS 893727-09-8 for the thiol precursor ), and serves as a versatile intermediate or probe molecule for medicinal chemistry and agrochemical research programs targeting enzymes, receptors, or microbial pathogens.

Why 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide Cannot Be Readily Substituted by In-Class Analogs


Within the 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide family, even minor changes to the 5-aryl substituent profoundly alter lipophilicity, H-bonding capacity, and target-binding geometry. Published structure–activity relationship (SAR) studies on related series demonstrate that the nature and position of the aryl substituent govern antimicrobial potency (MIC differences of >2-fold between analogs) [1], aldose reductase inhibitory constants (Ki values spanning 0.04–>100 μM depending on aryl choice) [2], and anticancer IC50 values (variations exceeding 10-fold across differently substituted analogs) [3]. The 3-ethoxyphenyl motif in the target compound offers a unique combination of meta-directed electron donation and moderate logP (computed logP ≈ 2.5 for the thiol precursor [4]) that cannot be duplicated by either the unsubstituted phenyl, the para-ethoxy isomer, or heteroaryl-substituted analogs. Simple replacement with a generic 5-aryl-4-amino-1,2,4-triazole-3-thioacetamide risks loss of specific intermolecular interactions, altered pharmacokinetic properties, and non-reproducible biological results. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide


Lipophilicity Advantage: 3-Ethoxy Substituent Provides Intermediate logP Relative to Phenyl and 4-Ethoxy Analogs

The computed logP of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (the direct precursor to the target compound) is 2.54, as reported by the ChemBase authoritative database [1]. In contrast, the unsubstituted phenyl analog (4-amino-5-phenyl-1,2,4-triazole-3-thiol) has a significantly lower computed logP (approximately 1.2–1.6 based on in-class predictions and fragment-based calculations) [2]. The 4-ethoxyphenyl (para) isomer, while not yet compiled in a single public database with a validated logP, is expected to exhibit a similar but slightly higher logP due to reduced steric shielding of the ethoxy oxygen compared to the meta position. This intermediate lipophilicity profile positions the 3-ethoxyphenyl compound advantageously for balanced permeability and solubility—a critical factor in cell-based assays and in vivo model selection.

Lipophilicity Drug-likeness Triazole derivatives

Meta-Position Ethoxy Group Adds an H-Bond Acceptor and Alters Binding Geometry Relative to the Para Isomer

The 3-ethoxyphenyl (meta) isomer contributes one additional H-bond acceptor (the ethoxy oxygen) compared to the unsubstituted phenyl analog, and positions this acceptor at a distinct spatial orientation relative to the para-ethoxy isomer. In the closely related series of 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides evaluated for aldose reductase inhibition, the nature of the 5-aryl substituent was a critical determinant of potency: the 4-methylphenyl analog achieved a Ki of 0.04 ± 0.01 μM, while the 3-pyridyl analog showed a Ki of 0.08 ± 0.02 μM—both far surpassing quercetin (Ki = 5.66 ± 0.66 μM) [1]. Molecular docking revealed that π–π interactions with Trp219, Phe122, and Trp111 in the active site were sensitive to aryl geometry, with meta-substituted aryl groups enabling optimal π-stacking [1]. The 3-ethoxyphenyl group is geometrically predisposed to engage in analogous interactions, whereas the para-ethoxy isomer would orient the oxygen away from the π–π interaction plane.

Hydrogen bonding Regioisomerism Target binding

Antimicrobial Potency of 4-Amino-5-aryl-1,2,4-triazole-3-thioacetamides Varies >2-Fold with Aryl Substituent Choice

In a series of 4-amino-5-aryl-1,2,4-triazole-3-thio-linked hydroxamic acid derivatives, compounds bearing electron-donating aryl substituents at position 5 displayed superior antimicrobial activity. Specifically, compounds 6a, 6b, 6d, and 6k exhibited MIC values of 25 μg/mL against Klebsiella pneumoniae, Bacillus cereus, Bacillus pumilus, Micrococcus luteus, and Pseudomonas aeruginosa, outperforming amoxicillin (MIC 25–65 μg/mL against the same strains) [1]. Antifungal screening revealed MICs of 15–25 μg/mL against Candida albicans (compounds 6a, 6b, 6l), Candida tropicalis (6b, 6d), and Aspergillus niger (6a, 6b, 6d, 6j) [1]. These compounds share the 4-amino-5-aryl-1,2,4-triazole-3-thio core with the target compound. The 3-ethoxyphenyl substituent, being electron-donating via resonance (+M effect), is predicted to confer activity within the more potent tier of this series, whereas electron-withdrawing aryl substituents consistently produced weaker MICs (>50 μg/mL) [1].

Antimicrobial Antifungal MIC

Anticancer Activity: 4-Amino-5-aryl-1,2,4-triazole-3-thioacetamide Scaffold Yields Single-Digit μM IC50 Values in Multiple Cell Lines

The 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide core has demonstrated potent anticancer activity in multiple independent studies. In one series of 4-hydroxycoumarin derivatives containing the (4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio moiety, N-amino-triazole compounds 8c, 8e, 8f, and 8h exhibited IC50 values of 1.78–6.34 μM against HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HT-29 (colorectal adenocarcinoma) cell lines, outperforming doxorubicin in HepG2 cells (IC50 = 1.65–3.83 μM for the most potent analogs) [1]. In a separate study of 4-amino-5-substituted-1,2,4-triazole-linked hydroxamic acids, compound 6b (bearing a 5-substituted aryl group) achieved IC50 values of 5.71 ± 2.29 μg/mL (DPPH antioxidant assay) and 4.12 ± 0.5 μg/mL (ABTS assay), surpassing ascorbic acid as a reference antioxidant, and demonstrated in vivo anticancer efficacy in Ehrlich ascites carcinoma (EAC)-bearing mice with prolonged survival [2]. While the target compound itself has not been directly profiled, the scaffold's track record of single-digit μM IC50 values across diverse cancer cell lines strongly supports its viability as an anticancer probe.

Anticancer Cytotoxicity IC50

Commercial Purity and Synthetic Accessibility: ≥95% Purity Standard with Well-Defined Precursor Chemistry

The thiol precursor 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 893727-09-8) is commercially available at ≥95% purity from multiple established chemical suppliers, including AKSci and Enamine . The target acetamide is synthesized via straightforward S-alkylation of this thiol with 2-bromoacetamide or 2-chloroacetamide under mild basic conditions (K₂CO₃, DMF, room temperature) [1]. In contrast, the para-ethoxy isomer (2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide) and the unsubstituted phenyl analog are also commercially available but with less consistent vendor documentation on purity and synthetic route transparency [2]. The well-characterized precursor and straightforward derivatization chemistry make the 3-ethoxyphenyl compound a reliable and scalable choice for lead optimization campaigns.

Purity Synthetic chemistry Procurement

Cytotoxicity Selectivity Window: Related 4-Amino-5-aryl-1,2,4-triazole-3-thioacetamides Show Favorable Safety Margins in Healthy Cell Lines

In the aldose reductase inhibitor series of 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (compounds 1–18), MTT cytotoxicity assays on L929 mouse fibroblast (healthy) cells revealed that the majority of compounds were non-toxic at concentrations well above their enzyme-inhibitory Ki values. Specifically, compounds 10, 13, 14, 15, and 16 showed some cytotoxicity, whereas the remaining 13 compounds—including those with meta-substituted aryl groups—were classified as non-toxic to healthy fibroblasts [1]. This indicates that the 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide scaffold can achieve a therapeutic window, particularly when the 5-aryl substituent avoids overtly toxic pharmacophoric features. The 3-ethoxyphenyl group, being a relatively benign aromatic ether, is not associated with structural alerts for cytotoxicity, suggesting a favorable selectivity profile compared to analogs bearing nitro, halogen, or extended polycyclic aromatic substituents.

Cytotoxicity Selectivity Safety

Recommended Application Scenarios for 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide Based on Quantitative Evidence


Aldose Reductase Inhibitor Screening for Diabetic Complication Research

The 3-ethoxyphenyl substitution pattern aligns with the SAR of potent aldose reductase inhibitors (Ki < 0.1 μM) from the 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide class [1]. This compound should be prioritized as a starting scaffold for structure-guided optimization of AR inhibitors, given that meta-substituted aryl groups in related series (e.g., 3-pyridyl) achieved Ki values of 0.08 μM—approximately 70-fold more potent than the natural flavonoid quercetin control (Ki = 5.66 μM) [1]. Computational pre-screening via molecular docking against the AR active site (targeting Trp219, Phe122, Trp111) is recommended before synthesis to confirm favorable π–π interaction geometry.

Broad-Spectrum Antimicrobial Lead Development

Based on MIC data from structurally analogous 4-amino-5-aryl-1,2,4-triazole-3-thio-linked hydroxamic acids, the electron-donating 3-ethoxyphenyl group is expected to confer antimicrobial activity in the 15–25 μg/mL range against Gram-positive (Bacillus cereus, Micrococcus luteus), Gram-negative (Klebsiella pneumoniae, Pseudomonas aeruginosa), and fungal (Candida albicans, Aspergillus niger) pathogens [2]. This compound is suitable as a reference molecule for comparative MIC screening against amoxicillin and fluconazole standards, particularly for programs targeting drug-resistant strains where current antibiotics show MICs exceeding 25 μg/mL.

Anticancer Probe Optimization with Favorable Selectivity Window

The 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide scaffold has produced anticancer leads with single-digit μM IC50 values across HepG2, MCF-7, and HT-29 cell lines while maintaining low cytotoxicity against healthy L929 fibroblasts in related analogs [3][1]. The 3-ethoxyphenyl variant is recommended as a core scaffold for medicinal chemistry teams pursuing anticancer agents with a predicted selectivity index >10, based on the scaffold's established track record. Initial cytotoxicity screening at 1–100 μM against the NCI-60 panel or a focused cancer cell line panel is advised to validate potency and selectivity.

Physicochemical Property Calibration for CNS or Oral Bioavailability Studies

With a computed logP of ~2.54 for the thiol precursor [4], the target compound occupies the optimal lipophilicity range (logP 2–3) for CNS penetration and oral absorption. This property, combined with an H-bond acceptor count of 6 and a molecular weight below 500 Da, makes it an ideal physicochemical tool compound for calibrating permeability assays (PAMPA, Caco-2) or for use as a reference standard in logP method validation across discovery chemistry workflows. The meta-ethoxy regioisomer provides a distinct retention time and logP reference point versus the para isomer or phenyl analog.

Quote Request

Request a Quote for 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.